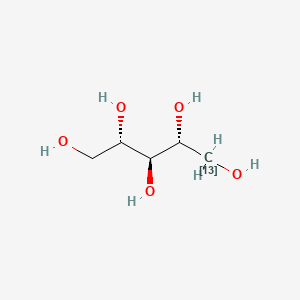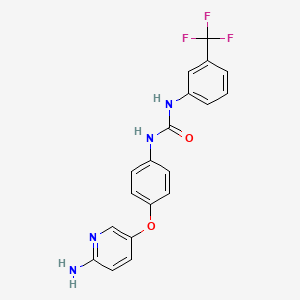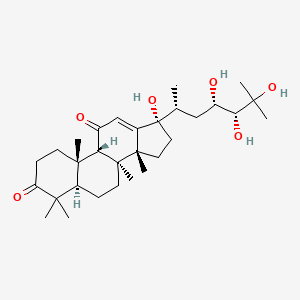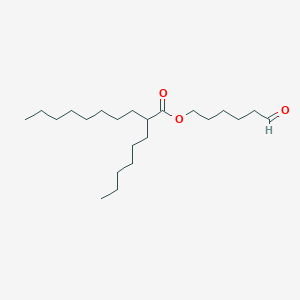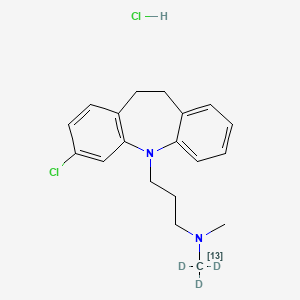
Clomipramine-13C,d3 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clomipramine-13C,d3 (hydrochloride) is a compound that is the 13C- and deuterium-labeled version of Clomipramine (hydrochloride). Clomipramine (hydrochloride) is a tricyclic antidepressant known for its potent serotonin reuptake inhibition properties. It is primarily used in the research of depression and obsessive-compulsive disorder (OCD) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Clomipramine-13C,d3 (hydrochloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (13C) into the Clomipramine molecule. This labeling is typically achieved through specific synthetic routes that introduce these isotopes at designated positions within the molecule .
Industrial Production Methods
Industrial production of Clomipramine-13C,d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the incorporation of isotopes is consistent and efficient. The final product is then purified and tested for its isotopic composition and purity .
化学反応の分析
Types of Reactions
Clomipramine-13C,d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs .
科学的研究の応用
Clomipramine-13C,d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolic profiles of drugs.
Biology: Employed in research to understand the biological pathways and mechanisms of action of antidepressants.
Medicine: Utilized in the development and testing of new therapeutic agents for depression and OCD.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications.
作用機序
Clomipramine-13C,d3 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, thereby increasing its availability in the synaptic cleft. This action is primarily mediated through the blockade of serotonin transporters. The compound also affects other neurotransmitter systems, including norepinephrine, through its active metabolite desmethylclomipramine .
類似化合物との比較
Similar Compounds
Clomipramine (hydrochloride): The non-labeled version of Clomipramine-13C,d3 (hydrochloride).
Desipramine: Another tricyclic antidepressant with similar serotonin and norepinephrine reuptake inhibition properties.
Imipramine: A tricyclic antidepressant structurally related to Clomipramine with similar pharmacological effects.
Uniqueness
Clomipramine-13C,d3 (hydrochloride) is unique due to its isotopic labeling, which allows for precise tracking and quantitation in pharmacokinetic and metabolic studies. This labeling provides valuable insights into the drug’s behavior in biological systems, which is not possible with non-labeled compounds .
特性
分子式 |
C19H24Cl2N2 |
|---|---|
分子量 |
355.3 g/mol |
IUPAC名 |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuterio(113C)methyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H/i1+1D3; |
InChIキー |
WIMWMKZEIBHDTH-SPZGMPHYSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl |
正規SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


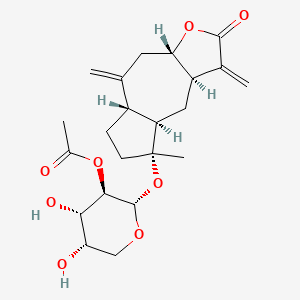
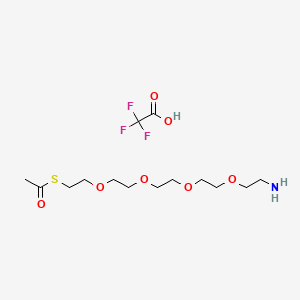
![[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)
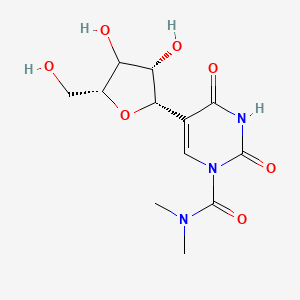
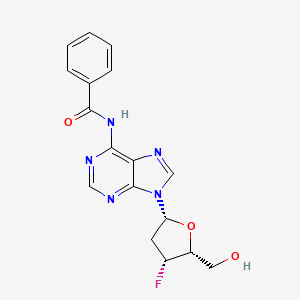

![5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12405867.png)

![N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide](/img/structure/B12405902.png)
